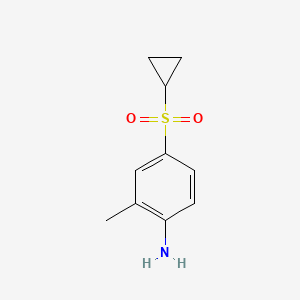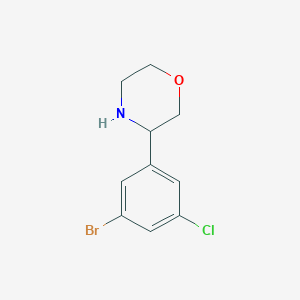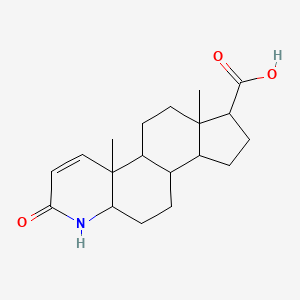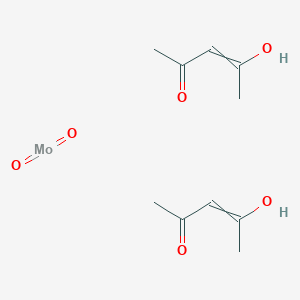![molecular formula C39H56O2P2 B12507688 (R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is an organophosphorus compound known for its unique structure and properties. This compound is primarily used as a ligand in coordination chemistry and homogeneous catalysis. Its structure features two dicyclohexylphosphino groups attached to a dibenzo-dioxonine backbone, making it a versatile and effective ligand for various metal complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of dicyclohexylphosphine with a suitable dibenzo-dioxonine precursor. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or distillation, depending on the specific properties of the compound .
Análisis De Reacciones Químicas
Types of Reactions
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include metal-phosphine complexes, which are valuable in various catalytic processes. For example, palladium complexes of this ligand are used in cross-coupling reactions .
Aplicaciones Científicas De Investigación
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity. The phosphine groups donate electron density to the metal, facilitating various catalytic processes. The specific pathways involved depend on the metal and the reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane: Another diphosphine ligand with similar applications in catalysis.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry and catalysis.
Josiphos ligands: A family of chiral diphosphine ligands used in asymmetric catalysis.
Uniqueness
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is unique due to its dibenzo-dioxonine backbone, which provides additional stability and rigidity to the metal complexes it forms. This structural feature enhances its effectiveness as a ligand in various catalytic processes, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C39H56O2P2 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
dicyclohexyl-(17-dicyclohexylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C39H56O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h13-14,24-27,30-33H,1-12,15-23,28-29H2 |
Clave InChI |
VLHNMQQAWCZENU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6CCCCC6)C7CCCCC7)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)

![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)

![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B12507666.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)
![[4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid; dicha](/img/structure/B12507689.png)
